molecular formula C19H14F3NO4 B12368804 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione

2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione

Cat. No.: B12368804
M. Wt: 377.3 g/mol
InChI Key: DVWIQSGZSCENBF-UHFFFAOYSA-N
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Description

2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenoxy group, a pyridine ring, and a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione typically involves multiple steps. One common approach starts with the preparation of the trifluoromethylphenoxy pyridine intermediate. This intermediate is then reacted with cyclohexane-1,3-dione under specific conditions to form the final product.

  • Preparation of Trifluoromethylphenoxy Pyridine

      Starting Materials: 3-(trifluoromethyl)phenol and 3-chloropyridine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Formation of the Final Product

      Starting Materials: Trifluoromethylphenoxy pyridine and cyclohexane-1,3-dione.

      Reaction Conditions: The reaction is typically conducted in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.

Scientific Research Applications

2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(trifluoromethyl)pyridine
  • 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

Uniqueness

2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione is unique due to its combination of a trifluoromethylphenoxy group and a cyclohexane-1,3-dione moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C19H14F3NO4

Molecular Weight

377.3 g/mol

IUPAC Name

2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C19H14F3NO4/c20-19(21,22)12-3-1-4-13(9-12)27-16-8-7-11(10-23-16)18(26)17-14(24)5-2-6-15(17)25/h1,3-4,7-10,26H,2,5-6H2

InChI Key

DVWIQSGZSCENBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1

Origin of Product

United States

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